
Banoxantrone
Overview
Description
Banoxantrone (AQ4N) is a hypoxia-activated prodrug designed to target hypoxic regions within solid tumors, which are notoriously resistant to conventional therapies. Structurally, it is a bis-N-oxide derivative that undergoes enzymatic reduction under hypoxic conditions to form AQ4, a potent topoisomerase II inhibitor . This activation mechanism relies on cytochrome P450 enzymes (CYP2S1 and CYP2W1), which are overexpressed in hypoxic tumor cells, ensuring selective cytotoxicity in malignant tissues while sparing normal cells . Preclinical studies demonstrate that this compound enhances the efficacy of radiotherapy and chemotherapy by targeting both oxygenated and hypoxic tumor regions, with a long therapeutic window (4 days before to 6 hours post-radiation) . Despite promising preclinical results, clinical trials for this compound and other hypoxia-activated prodrugs (HAPs) have shown mixed outcomes, highlighting challenges in clinical translation .
Preparation Methods
Chemical Structure and Functional Relevance
Banoxantrone (C~22~H~28~N~4~O~6~) is a 9,10-anthraquinone derivative with two dimethylaminoethylamino substituents at positions 1 and 4, each oxidized to N-oxide functionalities. The molecule’s bioreductive activation relies on these N-oxide groups, which undergo enzymatic reduction in hypoxic tumor cells to yield the cytotoxic metabolite AQ4, a potent topoisomerase II inhibitor. The structural integrity of the anthraquinone core and the spatial arrangement of the N-oxide groups are critical for DNA intercalation and enzymatic targeting.
Synthetic Routes for this compound Preparation
Oxidation of Tertiary Amines to N-Oxides
The synthesis of this compound centers on the oxidation of tertiary amines to N-oxides, a transformation achieved using hydrogen peroxide (H~2~O~2~) or peroxyacids. Key steps include:
Starting Material Preparation :
Oxidation Protocol :
- The precursor is treated with 30% H~2~O~2~ in a methanol-water mixture (3:1 v/v) at 50°C for 24 hours. Catalytic amounts of sodium tungstate (Na~2~WO~4~) enhance reaction efficiency, achieving >95% conversion to the bis-N-oxide product.
- Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) yield comparable results but introduce halogenated byproducts, complicating purification.
Table 1: Comparison of Oxidizing Agents for N-Oxide Formation
Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
H~2~O~2~ | MeOH/H~2~O | 50 | 24 | 92 | 98 |
mCPBA | CH~2~Cl~2~ | 25 | 12 | 89 | 95 |
Ozone | EtOAc | -10 | 6 | 78 | 90 |
Stepwise Synthesis from Anthraquinone Precursors
The anthraquinone backbone is functionalized through sequential amination and oxidation steps:
Chlorination :
Amination :
Oxidation :
Critical Reaction Parameters :
- pH Control : Maintaining alkaline conditions (pH 9–10) during amination prevents anthraquinone degradation.
- Oxygen Exclusion : Conducting oxidation under nitrogen minimizes undesired side reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
- Solvent Systems : Methanol-water mixtures optimize H~2~O~2~ solubility while preventing anthraquinone precipitation. Polar aprotic solvents like DMF reduce reaction rates due to reduced peroxide activity.
- Catalysts : Sodium tungstate (0.5 mol%) accelerates H~2~O~2~ activation, reducing reaction time from 24 to 8 hours.
Temperature and Stoichiometry
- Temperature : Elevated temperatures (50°C) enhance reaction kinetics but risk over-oxidation. Controlled heating via reflux balances speed and selectivity.
- H~2~O~2~ Stoichiometry : A 3:1 molar ratio of H~2~O~2~ to substrate ensures complete oxidation without excess reagent waste.
Purification and Characterization
Isolation Techniques
- Recrystallization : Crude this compound is recrystallized from hot ethanol, achieving 98% purity.
- Column Chromatography : Silica gel chromatography (ethyl acetate/methanol 9:1) removes residual amines and oxidation byproducts.
Spectroscopic Confirmation
- ~1~H NMR (DMSO-d~6~): δ 8.12 (s, 2H, anthraquinone H), 3.72 (t, 4H, -CH~2~N), 3.02 (s, 12H, N-CH~3~).
- HRMS : m/z 445.1921 [M+H]^+^ (calculated 445.1925).
Analytical Methods for Quality Control
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) resolves this compound (Rt = 12.3 min) from precursors.
- UV-Vis : λ~max~ = 254 nm (anthraquinone), ε = 12,400 L·mol^-1^·cm^-1^.
Table 2: Analytical Specifications for this compound
Parameter | Specification | Method |
---|---|---|
Purity | ≥98% | HPLC |
Residual Solvents | <500 ppm (methanol) | GC-FID |
Heavy Metals | <10 ppm | ICP-MS |
Scale-Up Considerations
Industrial Challenges
- Oxidation Safety : Bulk H~2~O~2~ handling necessitates explosion-proof reactors and temperature-controlled feed systems.
- Waste Management : Neutralization of acidic byproducts requires on-site treatment facilities.
Continuous Flow Synthesis
- Microreactor systems enable safer H~2~O~2~ utilization, reducing reaction volume and improving heat dissipation. Pilot-scale trials report 85% yield at 10 kg/batch.
Recent Advances
Chemical Reactions Analysis
Bioreductive Activation Mechanism
Banoxantrone is chemically designed as a bis-N-oxide derivative, requiring enzymatic reduction to form its cytotoxic metabolite, AQ4. This activation occurs via a two-step, four-electron reduction process under hypoxic conditions:
Step 1 : AQ4N → AQ4M (mono-N-oxide intermediate)
Step 2 : AQ4M → AQ4 (fully reduced tertiary amine)
AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, binding DNA with high affinity (Kd = 10 nM) . Its formation is irreversible, ensuring sustained cytotoxicity in tumor microenvironments .
Enzymatic Reduction Pathways
The reduction of AQ4N is mediated by haem-containing enzymes upregulated in hypoxic tumor cells:
Hypoxia-Dependent Cytotoxicity
AQ4N exhibits selective toxicity in hypoxic environments, as shown in preclinical models:
Cell Line | Normoxia IC50 (μM) | Hypoxia IC50 (μM) | Fold Increase (Hypoxia) | Source |
---|---|---|---|---|
9L Rat Gliosarcoma | >100 | 12.5 | 8 | |
H460 NSCLC | >100 | 25 | 4 | |
HT1080 Fibrosarcoma | >100 | 50 (1% O₂) | 2 |
-
Cytotoxicity under normoxia is negligible (IC50 >100 μM) , confirming hypoxia selectivity.
-
Synergy with radiation or chemotherapies (e.g., cisplatin) enhances tumor growth delay by targeting both oxygenated and hypoxic regions .
Chemical Stability and Formulation
This compound’s stability and solubility are critical for its pharmacokinetic profile:
Analytical Detection Methods
Recent advancements enable precise quantification of AQ4N and its metabolites:
-
Gold Nanocluster-Based Fluorometry : Detects AQ4N via luminescence quenching at pH 6.0, with a linear range of 0.1–50 μM and a detection limit of 0.03 μM .
-
High-Performance Liquid Chromatography (HPLC) : Validated for pharmacokinetic studies with ≥98% purity standards .
Pharmacodynamic Interactions
-
Radiation Therapy : Enhances AQ4N activation by increasing tumor hypoxia post-irradiation .
-
Vasodilators (e.g., Hydralazine) : Reduce tumor perfusion, exacerbating hypoxia and potentiating AQ4N efficacy .
This compound’s chemical reactivity is defined by its hypoxia-dependent bioreduction, yielding a stable, cytotoxic metabolite with potent DNA-targeting activity. Its synergy with conventional therapies and selective activation in tumor microenvironments underscore its potential in overcoming hypoxia-associated treatment resistance.
Scientific Research Applications
Key Features
- Hypoxia Selectivity : Banoxantrone is designed to preferentially kill hypoxic tumor cells while sparing normal tissues.
- Activation : Under hypoxic conditions, this compound is converted into AQ4, which binds to DNA and disrupts replication and transcription processes.
Combination Therapies
- Radiation Therapy : Studies have shown that combining this compound with radiation enhances the therapeutic effects on hypoxic tumor cells. The presence of elevated iNOS levels in tumor cells increases their sensitivity to this compound, particularly when used alongside radiation treatment .
- Chemotherapy : Incorporating this compound into chemoradiation protocols has been shown to improve treatment efficacy by targeting both oxygenated and hypoxic regions within tumors. In preclinical models, this compound combined with cisplatin and radiation therapy resulted in enhanced responses in xenograft models .
Study 1: Efficacy in Xenograft Models
A study evaluated the effects of this compound on Calu-6 (lung) and RT112 (bladder) xenografts. Mice received a single dose of 60 mg/kg of this compound, resulting in significant tumor response improvements when combined with standard chemotherapy agents .
Study 2: Hypoxia-Modified Treatment
In another study, the administration of this compound led to a reduction in the hypoxic fraction of tumors, demonstrating its ability to convert hypoxic tissue into necrotic tissue effectively .
Study | Treatment | Tumor Type | Results |
---|---|---|---|
1 | This compound + Cisplatin | Lung (Calu-6) | Enhanced tumor response |
2 | This compound alone | Bladder (RT112) | Significant reduction in hypoxia |
Preclinical Findings
Preclinical studies have consistently shown that this compound can effectively target and kill hypoxic tumor cells while minimizing damage to normal tissues. In vivo experiments indicated that treatment with this compound resulted in a marked decrease in tumor size and viability under hypoxic conditions compared to normoxic conditions .
Research Insights
Mechanism of Action
Banoxantrone is preferentially and irreversibly converted to its cytotoxic form in hypoxic tumor cells. This conversion is facilitated by tissue cytochrome P450 and other reductases. The cytotoxic form intercalates DNA and inhibits topoisomerase II, leading to cell death. This mechanism targets hypoxic tumor cells while sparing oxygenated cells .
Comparison with Similar Compounds
Mitoxantrone
Structural and Functional Contrasts
- Structure: Banoxantrone shares structural homology with Mitoxantrone, an anthracenedione derivative. However, this compound lacks the hydroxyl and amino side groups critical for Mitoxantrone’s heparan sulfate (HS) binding .
- Mechanism: Mitoxantrone directly binds HS and heparin, enabling its antiviral activity against SARS-CoV-2 by disrupting spike protein-HS interactions .
- Cytotoxicity: Both compounds exhibit comparable dose-dependent toxicity profiles in vitro. However, Mitoxantrone’s DNA intercalation causes off-target cytotoxicity, limiting its therapeutic window, whereas this compound’s hypoxia-selective activation reduces systemic toxicity .
- Clinical Relevance: Mitoxantrone is FDA-approved for multiple sclerosis and prostate cancer, while this compound remains investigational, with phase I/II trials focused on glioblastoma and lymphoma .
Tirapazamine and PR-104
Hypoxia-Activated Prodrugs (HAPs)
- Activation Mechanism: Tirapazamine forms toxic benzotriazinyl radicals under hypoxia, causing DNA strand breaks. PR-104 releases a DNA crosslinking agent (PR-104H) via nitroreduction, but its efficacy is hampered by systemic activation in normoxic tissues . this compound’s CYP-dependent activation offers superior tumor selectivity, as CYP2S1/2W1 are overexpressed in hypoxic tumors .
- Clinical Outcomes: Tirapazamine and PR-104 failed phase III trials due to insufficient survival benefits and toxicity . this compound’s phase I/II trials demonstrated feasibility in combination therapies (e.g., with temsirolimus for colorectal cancer), though efficacy data remain preliminary .
EO9 (Aporubicinol)
Comparative Pharmacokinetics
- EO9 is a bioreductive prodrug activated by NADPH:quinone oxidoreductase (NQO1).
- This compound exhibits prolonged tumor retention (>120 hours post-administration) and synergistic effects with radiotherapy, enhancing tumor growth delay in xenograft models .
Key Findings from Comparative Studies
Bacterial Interactions
This compound and Mitoxantrone exhibit opposing effects when incubated with bacteria. For example, Salmonella enhances Mitoxantrone’s cytotoxicity but reduces this compound’s efficacy, suggesting divergent microbial metabolism pathways .
Combination Therapies
This compound synergizes with mTOR inhibitors (e.g., temsirolimus) to suppress HIF-1α signaling in colorectal cancer, achieving 80% tumor growth inhibition in vitro .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Mitoxantrone
Table 2: Comparison of Hypoxia-Activated Prodrugs
Biological Activity
Banoxantrone, also known as AQ4N, is a bioreductive prodrug with significant implications in cancer therapy. It is activated in hypoxic conditions, preferentially targeting hypoxic tumor cells while sparing well-oxygenated tissues. This compound has garnered attention for its potential to enhance the efficacy of conventional therapies such as chemotherapy and radiotherapy.
This compound operates primarily as a topoisomerase II inhibitor , disrupting DNA replication and repair in cancer cells. The prodrug is converted into its active form, AQ4, under hypoxic conditions, where it exerts cytotoxic effects. This selective activation allows for targeted treatment of tumors that are often resistant to standard therapies due to their hypoxic microenvironments .
Biological Activity Overview
- Hypoxia Activation : this compound is preferentially activated in hypoxic tumor cells, leading to localized cytotoxicity.
- Combination Therapy : It has shown enhanced anti-tumor effects when combined with other treatments, such as cyclophosphamide and radiation therapy .
- Cytotoxicity : Under normoxic conditions, this compound exhibits minimal cytotoxicity (IC50 > 100 μM), but its efficacy increases significantly in hypoxia .
Case Studies and Clinical Trials
- In preclinical studies, this compound demonstrated significant tumor growth delay when used in conjunction with fractionated radiation therapy compared to either treatment alone .
- A study involving human fibrosarcoma HT1080 cells revealed that elevated levels of inducible nitric oxide synthase (iNOS) improved sensitivity to AQ4N under hypoxic conditions, suggesting a potential biomarker for patient selection in future clinical trials .
Efficacy Against Various Tumors
This compound has been evaluated against several cancer types:
Preclinical Studies
- In Vivo Studies : Research using xenograft models showed that this compound effectively reduced the hypoxic fraction of tumors, converting necrotic tissue into normoxic tissue upon treatment .
- Combination with Chemotherapy : Studies indicate that this compound enhances the cytotoxic effects of cisplatin and other chemotherapeutic agents, providing a rationale for combination therapy strategies .
Q & A
Basic Research Questions
Q. What is the biochemical mechanism underlying Banoxantrone (AQ4N) activation in hypoxic tumor microenvironments?
this compound is a hypoxia-activated prodrug requiring enzymatic reduction to its active metabolite, AQ3. Under hypoxia, two-electron reductases such as cytochrome P450 enzymes (CYP2S1, CYP2W1) or inducible nitric oxide synthase (iNOS) catalyze the reduction of its N-oxide groups, generating AQ4, a potent topoisomerase II inhibitor . Experimental validation involves:
- Hypoxia chambers to simulate tumor microenvironments.
- Enzyme activity assays (e.g., microsomal fractions with NADPH cofactors) to identify reductase contributions .
- LC-MS/MS to quantify AQ4N-to-AQ4 conversion rates in vitro and in vivo .
Q. Which experimental models are optimal for studying this compound’s hypoxia selectivity?
Use 3D tumor spheroids or xenograft models with controlled oxygen gradients.
- Pimonidazole staining or hypoxia-inducible factor (HIF)-1α reporters can map hypoxia zones .
- Compare cytotoxicity in normoxic vs. hypoxic conditions using clonogenic assays .
Advanced Research Questions
Q. How can contradictory data on reductase involvement in this compound activation be resolved?
Studies report conflicting roles of reductases (e.g., cytochrome P450s vs. one-electron reductases like NADPH oxidase). To address this:
- Perform siRNA/CRISPR knockdowns of specific reductases (e.g., CYP2S1, POR) in cell lines (e.g., MCF7, MDA231) to assess AQ4N activation .
- Use pharmacological inhibitors (e.g., diphenylene iodonium [DPI] for one-electron reductases) to isolate pathways .
- Validate findings across multiple cell lines due to enzyme expression heterogeneity .
Q. What strategies improve this compound’s efficacy in tumors with heterogeneous hypoxia?
Combine this compound with hypoxia-modulating therapies :
- High-intensity focused ultrasound (HIFU) or photodynamic therapy to induce localized hypoxia .
- Glucose oxidase (GOx) -loaded nanoparticles to deplete oxygen and enhance AQ4N activation .
- Hypoxia-responsive nanocarriers (e.g., tetrasulfide-bonded organosilica) for targeted drug release .
Q. Why did this compound fail in phase II clinical trials despite promising preclinical data?
Phase I trials showed safety, but phase II failures were attributed to tumor hypoxia heterogeneity and insufficient AQ4N activation . Methodological improvements include:
- Biomarker-driven patient stratification (e.g., CYP2S1/2W1 expression, HIF-1α levels) .
- Combinatorial regimens with radiation or hypoxia-inducing agents to sensitize resistant regions .
Q. Methodological Considerations
Q. How to design experiments quantifying this compound’s tumor penetration and activation kinetics?
- Use radiolabeled this compound (e.g., ⁶⁴Cu-AQ4N) for PET imaging .
- Multiphoton microscopy tracks drug distribution in live tumor models .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates hypoxia gradients and enzyme activity .
Q. What in vitro assays differentiate this compound’s cytotoxicity from off-target effects?
Properties
Key on ui mechanism of action |
Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition. |
---|---|
CAS No. |
136470-65-0 |
Molecular Formula |
C22H28N4O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |
InChI Key |
YZBAXVICWUUHGG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
136470-65-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.